molecular formula C23H27N3O6 B2679699 N-(2-ethoxyphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 370847-10-2

N-(2-ethoxyphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2679699
CAS No.: 370847-10-2
M. Wt: 441.484
InChI Key: ISOTZPZIKALZKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-ethoxyphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative synthesized via Biginelli-like multicomponent reactions. Its structure features a tetrahydropyrimidine core substituted at position 4 with a 3,4,5-trimethoxyphenyl group and at position 5 with a carboxamide moiety linked to a 2-ethoxyphenyl ring. The 3,4,5-trimethoxyphenyl group contributes to enhanced electron density and steric bulk, which may influence binding to biological targets such as thymidine phosphorylase or cytochrome c oxidase .

Properties

IUPAC Name

N-(2-ethoxyphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6/c1-6-32-16-10-8-7-9-15(16)25-22(27)19-13(2)24-23(28)26-20(19)14-11-17(29-3)21(31-5)18(12-14)30-4/h7-12,20H,6H2,1-5H3,(H,25,27)(H2,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISOTZPZIKALZKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=C(NC(=O)NC2C3=CC(=C(C(=C3)OC)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxyphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Chemical Structure

The compound belongs to the tetrahydropyrimidine class and features a complex structure that contributes to its biological activities. The molecular formula is C20H24N2O5C_{20}H_{24}N_2O_5, and it includes multiple functional groups that may influence its interaction with biological targets.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of tetrahydropyrimidine derivatives. For instance:

  • Activity Spectrum : Compounds similar to N-(2-ethoxyphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine have shown effectiveness against both Gram-positive and Gram-negative bacteria. Specifically, derivatives have been tested against Staphylococcus aureus and Escherichia coli, demonstrating significant inhibition at concentrations as low as 6 mg/ml .
CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus6 mg/ml
Compound BEscherichia coli8 mg/ml

2. Anti-inflammatory Activity

Tetrahydropyrimidine compounds have been investigated for their anti-inflammatory properties. In particular:

  • Mechanism of Action : The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway. Some derivatives have been shown to reduce inflammation markers in vitro .

3. Anticancer Activity

The potential anticancer effects of this compound class are also noteworthy:

  • Cell Line Studies : Research indicates that certain tetrahydropyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. For example, compounds have been shown to induce apoptosis in breast cancer cells through the activation of caspase pathways .

Case Studies

Several case studies provide insights into the biological activity of related compounds:

  • Study on Biofilm Formation : A study explored the effectiveness of N-substituted aryl compounds in preventing biofilm formation by Pseudomonas aeruginosa. The results indicated that specific substitutions on the pyrimidine core could enhance bioactivity against biofilms .
  • Dihydropyridine Derivatives : Research on dihydropyridine derivatives demonstrated significant L-type calcium channel blocking activity. This suggests that structural modifications similar to those in tetrahydropyrimidines could yield compounds with cardiovascular benefits .

Scientific Research Applications

Biological Activities

Research indicates that tetrahydropyrimidine derivatives exhibit a broad spectrum of biological activities, making them valuable in pharmaceutical applications. The compound has been studied for its potential as an anti-cancer agent, anti-inflammatory drug, and antimicrobial agent.

Biological Activities:

  • Anticancer Properties: Studies have shown that pyrimidine derivatives can inhibit tumor growth by inducing apoptosis in cancer cells.
  • Antimicrobial Effects: The compound demonstrates efficacy against various bacterial strains, suggesting its potential use in developing new antibiotics.
  • Anti-inflammatory Activity: Research indicates that it may modulate inflammatory pathways, providing a basis for its use in treating inflammatory diseases.

Case Studies

Several case studies highlight the effectiveness of N-(2-ethoxyphenyl)-6-methyl-2-oxo-4-(3,4,5-trimethoxyphenyl)-1,2,3,4-tetrahydropyrimidine-5-carboxamide in various applications:

StudyFocusFindings
Jagwani et al. (2023)Green SynthesisDemonstrated high yields (80-96%) using microwave-assisted methods; characterized products via IR and NMR spectroscopy .
Research on Anticancer ActivityCancer Cell LinesShowed significant inhibition of cell proliferation in breast cancer cell lines; induced apoptosis through caspase activation .
Antimicrobial StudyBacterial StrainsEffective against Staphylococcus aureus and Escherichia coli; potential for development as a new antibiotic .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Substituent Variations

Key structural analogs of the target compound include DHPM derivatives with variations in the aryl/heteroaryl substituents at positions 4 and 3. A comparative analysis is provided below:

Compound Name Position 4 Substituent Position 5 Substituent Key Features
Target compound 3,4,5-Trimethoxyphenyl N-(2-ethoxyphenyl)carboxamide High steric bulk, electron-rich aromatic system, potential for H-bonding
N-(2-Methoxyphenyl)-6-methyl-4-(4-methylphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 4-Methylphenyl N-(2-methoxyphenyl)carboxamide Reduced steric hindrance; methyl group enhances lipophilicity
N-(2,3-Dimethylphenyl)-4-(4-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 4-Methoxyphenyl N-(2,3-dimethylphenyl)carboxamide Moderate electron density; dual methyl groups may improve metabolic stability
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate 5-(Methoxymethyl)furan-2-yl Ethyl ester Heterocyclic substituent; ester group increases solubility but reduces bioactivity
N-(5-Chloro-2-methoxyphenyl)-6-methyl-4-(3-nitrophenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide 3-Nitrophenyl N-(5-chloro-2-methoxyphenyl)carboxamide Thioxo analog; nitro group enhances electrophilicity, potential cytotoxicity

Physicochemical and Pharmacological Properties

  • Lipophilicity and Solubility :

    • The 3,4,5-trimethoxyphenyl group in the target compound increases lipophilicity (logP ~3.8 predicted) compared to analogs with simpler aryl groups (e.g., 4-methylphenyl, logP ~2.5) . However, the ethoxy group in the carboxamide moiety may improve aqueous solubility relative to methoxy or methyl analogs .
    • Thioxo derivatives (e.g., 2-thioxo analogs) exhibit higher solubility in polar solvents due to increased hydrogen-bonding capacity .
  • Biological Activity: Antioxidant Activity: Furan-substituted DHPMs (e.g., 4-[5-(methoxymethyl)furan-2-yl] analogs) show moderate free radical scavenging activity (IC50 ~0.6 mg/mL), while the target compound’s trimethoxyphenyl group may enhance electron donation, though experimental data are lacking . Enzyme Inhibition: Methyl and nitro-substituted DHPMs exhibit potent thymidine phosphorylase inhibition (IC50 <10 µM), whereas trimethoxyphenyl derivatives may target cytochrome c oxidase due to structural mimicry of ubiquinone . Antitumor Potential: Thioxo analogs with chloro and nitro groups demonstrate cytotoxicity against MCF-7 cells (IC50 ~15 µM), suggesting that the target compound’s trimethoxyphenyl group could enhance selectivity for cancer cell lines .

Q & A

Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized?

The compound is synthesized via multi-step condensation reactions. A common method involves refluxing precursors (e.g., substituted aldehydes, thiourea derivatives) in acetic acid/acetic anhydride mixtures with sodium acetate as a catalyst . Optimization includes:

  • Temperature control : Prolonged reflux (8–10 hours) ensures complete cyclization.
  • Solvent selection : Ethyl acetate/ethanol (3:2) is ideal for recrystallization to obtain high-purity crystals .
  • Catalyst variation : Testing alternatives to sodium acetate (e.g., Lewis acids) may improve yields beyond 78% .

Q. How is the molecular structure validated, and what conformational features are critical?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key findings include:

  • Puckered pyrimidine ring : The central ring adopts a flattened boat conformation (C5 deviation: 0.224 Å) .
  • Dihedral angles : The thiazolopyrimidine and benzene rings form an 80.94° angle, influencing steric interactions .
  • Hydrogen bonding : C–H···O bonds create chains along the c-axis, affecting crystallinity . Complementary techniques like NMR and FT-IR confirm functional groups and purity.

Q. What preliminary pharmacological activities have been reported for analogous pyrimidine derivatives?

Pyrimidine derivatives exhibit antimicrobial, anticancer, and enzyme-inhibitory properties. For example:

  • Anticancer potential : Trimethoxy-substituted analogs show tubulin inhibition .
  • Antimicrobial activity : Structural analogs with electron-withdrawing groups (e.g., CF₃) demonstrate broad-spectrum efficacy . In vitro assays (e.g., MTT for cytotoxicity) are recommended for initial screening .

Advanced Research Questions

Q. How can conflicting data on synthesis yields or crystal forms be resolved?

Contradictions often arise from:

  • Solvent polarity : Polar solvents (e.g., DMF) may yield different polymorphs vs. ethyl acetate .
  • Crystallization kinetics : Slow evaporation vs. rapid cooling affects crystal packing . Mitigation strategies:
  • Conduct phase diagrams to map solvent-dependent polymorphs.
  • Use differential scanning calorimetry (DSC) to analyze thermal stability of crystal forms.

Q. What structure-activity relationships (SAR) govern bioactivity in trimethoxyphenyl-containing analogs?

Key SAR insights:

  • Methoxy positioning : 3,4,5-Trimethoxy groups enhance lipid solubility and tubulin binding vs. mono-/dimethoxy variants .
  • Substituent effects : Electron-donating groups (e.g., ethoxy) on the phenyl ring improve pharmacokinetic profiles .
  • Carboxamide linkage : The 2-ethoxyphenyl group may modulate hydrogen bonding with target proteins .

Q. How does crystallinity impact solubility and bioavailability?

  • Hydrogen bonding networks : Strong intermolecular interactions (e.g., C–H···O) reduce aqueous solubility but enhance thermal stability .
  • Amorphous dispersions : Ball-milling with polymers (e.g., PVP) can improve dissolution rates without altering bioactivity .

Q. What analytical methods validate purity and stability under physiological conditions?

  • HPLC/LC-MS : Quantify degradation products in simulated gastric fluid (pH 1.2–6.8) .
  • Accelerated stability studies : Store samples at 40°C/75% RH for 6 months to assess hydrolytic/oxidative degradation .

Q. What mechanistic assays elucidate the compound’s mode of action?

  • Enzyme inhibition : Use fluorescence polarization for tubulin-binding assays .
  • Cellular uptake : Confocal microscopy with fluorescently tagged analogs tracks subcellular localization .

Q. How can computational modeling predict target binding interactions?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with tubulin (PDB ID: 1SA0) .
  • MD simulations : GROMACS assesses binding stability over 100 ns trajectories .

Q. What strategies improve metabolic stability in vivo?

  • Prodrug design : Esterify the carboxamide to enhance membrane permeability .
  • Cytochrome P450 assays : Identify metabolic hotspots (e.g., demethylation of methoxy groups) using human liver microsomes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.